(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine
Overview
Description
(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by the presence of a methoxypyridine ring attached to a cyclopropylmethanamine moiety
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by functional group modifications. One common synthetic route includes the reaction of 4-methoxypyridine with a cyclopropylmethyl halide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets suggests it could be a lead compound for drug discovery efforts.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxypyridine ring can engage in π-π interactions, while the cyclopropylmethanamine moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- (1-(4-Hydroxypyridin-2-YL)cyclopropyl)methanamine
- (1-(4-Methylpyridin-2-YL)cyclopropyl)methanamine
- (1-(4-Chloropyridin-2-YL)cyclopropyl)methanamine
Comparison: Compared to these similar compounds, (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
[1-(4-methoxypyridin-2-yl)cyclopropyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEKODWCEMGUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CC2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240235 | |
Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-26-6 | |
Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.